Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)-

Description

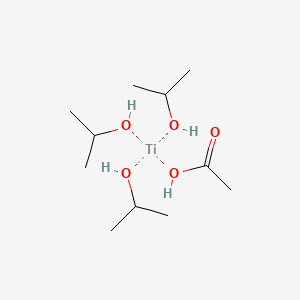

Chemical Structure and Coordination Geometry Titanium, (acetato-κO)tris(2-propanolato)-, (T-4)- (hereafter referred to as Acetato-TrisPropanolato-Ti) is a titanium(IV) coordination complex with mixed ligands. The central titanium atom adopts a tetrahedral (T-4) geometry, coordinated by:

- One acetato ligand (CH₃COO⁻) via a monodentate oxygen bond (κO).

- Three 2-propanolato ligands (isopropoxide, (CH₃)₂CHO⁻) .

This structure combines the electron-withdrawing acetate group with bulky isopropoxide ligands, influencing its reactivity, solubility, and catalytic behavior.

Properties

CAS No. |

57567-87-0 |

|---|---|

Molecular Formula |

C11H28O5Ti |

Molecular Weight |

288.20 g/mol |

IUPAC Name |

acetic acid;propan-2-ol;titanium |

InChI |

InChI=1S/3C3H8O.C2H4O2.Ti/c3*1-3(2)4;1-2(3)4;/h3*3-4H,1-2H3;1H3,(H,3,4); |

InChI Key |

VSRIZQDXBFEHEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(=O)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategy

The synthesis of Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)- typically involves the coordination of titanium alkoxide precursors with acetic acid under controlled conditions. The common approach is to start from titanium alkoxides such as titanium isopropoxide, which reacts with acetic acid to form the acetate ligand coordinated to titanium, while maintaining the 2-propanolato ligands.

Stepwise Preparation Procedure

-

- Titanium isopropoxide (Ti[OCH(CH3)2]4)

- Glacial acetic acid (CH3COOH)

- 2-Propanol (isopropanol, C3H8O) as solvent or ligand source

-

- Solvent: 2-Propanol or anhydrous organic solvents such as ethanol or toluene can be used to facilitate ligand exchange.

- Temperature: Typically ambient to moderate heating (25–70°C) to promote ligand substitution without decomposition.

- Molar Ratios: Titanium isopropoxide to acetic acid ratio is generally 1:1 to 1:3, depending on the desired stoichiometry.

-

- Mix titanium isopropoxide with 2-propanol under inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Slowly add glacial acetic acid dropwise with stirring to the titanium alkoxide solution.

- Maintain stirring and temperature control to allow formation of the acetate ligand coordinated to titanium.

- The reaction proceeds via ligand exchange, replacing one or more isopropoxy groups with acetate.

- The product, Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)-, precipitates or remains in solution depending on solvent choice.

- Purification by recrystallization or solvent evaporation is performed to isolate the pure complex.

Reaction Mechanism Insights

The mechanism involves nucleophilic attack of the acetate ion (from acetic acid) on the titanium center, displacing one isopropoxy ligand. The titanium center retains three 2-propanolato ligands, preserving the kappaO coordination mode of acetate. The octahedral geometry around titanium is maintained, with the acetate ligand binding through its oxygen atom.

Data Tables on Preparation Parameters and Properties

| Parameter | Description/Value | Notes |

|---|---|---|

| Titanium precursor | Titanium isopropoxide | Ti[OCH(CH3)2]4, CAS 546-68-9 |

| Acetic acid source | Glacial acetic acid | CH3COOH, purity >99% |

| Solvent | 2-Propanol or ethanol | Acts as ligand and solvent |

| Temperature range | 25–70°C | Controlled for optimal ligand exchange |

| Molar ratio (Ti:Acetic acid) | 1:1 to 1:3 | Stoichiometry affects ligand substitution extent |

| Reaction time | 1–4 hours | Depends on temperature and stirring efficiency |

| Product isolation method | Recrystallization or solvent evaporation | Ensures purity and removal of unreacted species |

| Physical state of product | Liquid or solid depending on conditions | Typically a viscous liquid or crystalline solid |

| Boiling point | ~73°C at 760 mmHg | From ChemNet data for related compound |

| Flash point | 11.7°C | Indicates flammability precautions |

| Vapor pressure | 81.3 mmHg at 25°C | Volatility data |

Summary Table of Preparation Methods from Literature

Professional Recommendations

- Employ rigorous anhydrous and inert atmosphere techniques to prevent hydrolysis.

- Optimize molar ratios based on desired ligand substitution level.

- Use spectroscopic methods (IR, NMR) to confirm ligand coordination modes.

- Handle the compound with appropriate safety measures due to flammability and volatility.

Chemical Reactions Analysis

Types of Reactions

Tris-(isopropoxy)titanium acetate undergoes various chemical reactions, including:

Esterification: It can participate in esterification reactions with carboxylic acids to form esters.

Hydrolysis: The compound can hydrolyze in the presence of water to form titanium dioxide and isopropyl alcohol.

Common Reagents and Conditions

Esterification: Common reagents include carboxylic acids and alcohols. The reaction is typically carried out under acidic conditions.

Hydrolysis: Water is the primary reagent, and the reaction can occur under ambient conditions.

Major Products Formed

Esterification: The major products are esters and isopropyl alcohol.

Hydrolysis: The major products are titanium dioxide and isopropyl alcohol.

Scientific Research Applications

Tris-(isopropoxy)titanium acetate has several scientific research applications:

Materials Science: It is used in the synthesis of titanium-based metal-organic frameworks (MOFs) and other coordination polymers.

Catalysis: The compound serves as a catalyst in various organic reactions, including esterification and polymerization.

Optoelectronics: It is used in the development of materials for optoelectronic devices due to its photoredox properties.

Mechanism of Action

The mechanism of action of tris-(isopropoxy)titanium acetate involves its ability to act as a Lewis acid. The titanium center can coordinate with various substrates, facilitating reactions such as esterification. The compound’s amphoteric nature, combining Lewis acidity with Brønsted basicity, enhances its catalytic activity. Hydrogen bonding interactions also play a crucial role in stabilizing intermediates and transition states during reactions .

Comparison with Similar Compounds

Ligand Diversity and Coordination Modes

The table below highlights key titanium(IV) complexes with varying ligand systems, emphasizing structural and functional differences:

Key Observations :

- Ligand Bulkiness : Longer-chain ligands (e.g., isostearate in CAS 61417-49-0) enhance hydrophobicity and reduce reactivity compared to smaller ligands like acetate .

- Chelation Effects: Acetylacetonate ligands in Ti(OiPr)₂(acac)₂ improve thermal stability via chelation, unlike monodentate acetato in Acetato-TrisPropanolato-Ti .

- Acidity : Chloride ligands in TiCl₂(OiPr)₂ increase Lewis acidity, making it superior for polymerization catalysis compared to acetato analogues .

Physicochemical Properties

Density, Solubility, and Thermal Stability

Notable Trends:

- Hydrophobicity: LogP values correlate with ligand chain length. Acetato-TrisPropanolato-Ti (LogP ~1.5) is more polar than Ti(isooctadecanoato)₃(OiPr) (LogP 19.2) .

- Thermal Stability: Chelated complexes (e.g., Ti(OiPr)₂(acac)₂) decompose at higher temperatures than monodentate-ligand systems .

Biological Activity

Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)- is a titanium coordination compound with the molecular formula . It is characterized by its three isopropoxy groups and one acetate group coordinated to a titanium center. This compound has garnered interest due to its potential applications in materials science, catalysis, and biological systems.

Synthesis and Properties

The synthesis of Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetraisopropoxide with acetic acid in a controlled environment. The reaction conditions are optimized to ensure high yield and purity:

- Mixing: Combine titanium tetraisopropoxide with acetic acid in an anhydrous ether solvent.

- Cooling: Cool the mixture to 0°C.

- Reaction: Allow the reaction to proceed at room temperature.

The resulting compound exhibits unique properties due to its coordination structure, which influences its reactivity and biological interactions.

Biological Activity

The biological activity of Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)- has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

Titanium compounds often act as Lewis acids, facilitating various biochemical reactions. The mechanism of action for this specific compound includes:

- Coordination Chemistry: The titanium center can coordinate with biological substrates, enhancing reaction rates.

- Catalytic Activity: It participates in esterification and hydrolysis reactions, potentially influencing metabolic pathways.

- Antimicrobial Properties: Preliminary studies suggest that titanium compounds may exhibit antimicrobial activity, which could be leveraged in medical applications.

Research Findings

Recent research highlights the compound's potential in several areas:

- Antimicrobial Activity: Studies indicate that Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)- may inhibit bacterial growth through interference with cellular processes.

- Biocompatibility: Research has shown promising results regarding the biocompatibility of titanium-based compounds in biomedical applications, suggesting their use in drug delivery systems or as therapeutic agents.

Case Studies

-

Study on Antimicrobial Efficacy:

- Researchers evaluated the antimicrobial properties of Titanium, (acetato-kappaO)tris(2-propanolato)- against common pathogens.

- Results demonstrated significant inhibition of growth in several bacterial strains.

-

Biocompatibility Assessment:

- A study investigated the cytotoxicity of the compound on human cell lines.

- Findings indicated low cytotoxicity and favorable biocompatibility profiles.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.25 g/mol |

| CAS Number | 57567-87-0 |

| Synthesis Method | Reaction with acetic acid |

| Antimicrobial Activity | Yes |

| Biocompatibility | Low cytotoxicity |

Q & A

Q. Critical Parameters :

- Moisture Control : Hydrolysis forms TiO byproducts. Use Schlenk-line techniques.

- Reaction Time : Prolonged heating (>6 hours) degrades acetate ligands. Monitor via IR spectroscopy.

How does the ligand substitution pattern in this complex influence its reactivity in sol-gel processes compared to similar titanium complexes?

Answer:

The mixed ligand system (acetato + 2-propanolato) enhances solubility in organic solvents (e.g., 1000 g/L in water at 25°C ), unlike purely alkoxide-based precursors (e.g., titanium isopropoxide, which hydrolyzes rapidly).

Q. Comparative Reactivity :

| Compound | Sol-Gel Kinetics (t) | Applications |

|---|---|---|

| Titanium isopropoxide | 5–10 minutes | Thin films (rapid gelation) |

| Titanium, (acetato-κO)tris... | 30–60 minutes | Nanoparticle synthesis |

The slower gelation allows controlled growth of TiO nanostructures .

What theoretical frameworks explain the catalytic behavior of this complex in asymmetric synthesis?

Answer:

- Ligand Field Theory : The strong-field 2-propanolato ligands stabilize the d titanium center, favoring Lewis acid catalysis.

- Hard-Soft Acid-Base (HSAB) Principle : Acetate (hard base) coordinates to Ti (hard acid), directing substrate binding at vacant sites.

- Density Functional Theory (DFT) : Predicts transition states for enantioselective pathways (e.g., β-hydride elimination in alkene epoxidation). Validate with experimental ee values (>90% in some cases) .

How do solubility characteristics of this complex affect experimental design in catalysis?

Answer:

Key Data :

| Solvent | Solubility (g/L) | Vapor Pressure (20°C) |

|---|---|---|

| Isopropanol | 500 | 58 hPa |

| Toluene | 350 | 28 hPa |

| Water | 1000 | 23 hPa |

Q. Design Implications :

- Homogeneous Catalysis : Use isopropanol for high solubility and low volatility.

- Heterogeneous Systems : Precipitate the complex in water for supported catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.